molecular formula C9H20N2O3S B2910412 Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate CAS No. 2287297-81-6

Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate

Cat. No.: B2910412
CAS No.: 2287297-81-6
M. Wt: 236.33
InChI Key: PUJBKVYJYFQHBE-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate is a specialized carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl-substituted nitrogen, and a methylsulfonimidoyl moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, while the sulfonimidoyl group contributes to unique electronic and steric properties, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S/c1-9(2,3)14-8(12)11(4)6-7-15(5,10)13/h10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJBKVYJYFQHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCS(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl carbamate and N-methyl-N-[2-(methylsulfonimidoyl)ethyl]amine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction temperature is typically maintained between 0°C and room temperature to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonimidoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the methylsulfonimidoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reagents: Alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates or sulfonimidoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving carbamate or sulfonimidoyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The sulfonimidoyl group may also interact with proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate can be contextualized against related carbamate derivatives. Key comparisons include:

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
Target Compound Likely C9H19N3O3S ~249.33 g/mol Boc, methyl, methylsulfonimidoyl Intermediate for drug candidates; sulfonimidoyl may enhance metabolic stability .
tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate () C7H10N2O2S 154.17 g/mol Boc, methyl, methylsulfamoyl Sulfamoyl group offers hydrogen-bonding potential; lower molecular weight .
tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate () C10H17NO4S 235.31 g/mol Boc, propargyl sulfonyl Alkyne group enables click chemistry; used in bioconjugation .
tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate () C9H18ClNO3 223.70 g/mol Boc, chloroethoxy Chloroethoxy moiety facilitates nucleophilic substitution reactions .
tert-butyl N-ethyl-N-[2-(ethylamino)ethyl]carbamate () C11H24N2O2 216.32 g/mol Boc, ethyl, ethylamino Ethylamino group enhances basicity; potential for metal coordination .

Biological Activity

Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate is a synthetic organic compound notable for its diverse biological activities, particularly as an enzyme inhibitor. This article explores its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H20N2O2C_9H_{20}N_2O_2 and a molecular weight of 188.27 g/mol. It features a tert-butyl group, a methyl group, and a methylsulfonimidoyl moiety attached to an ethyl chain. This unique structure contributes to its high gastrointestinal absorption and moderate solubility, making it suitable for various biological applications.

This compound exhibits significant biological activity primarily through its role as an arginase inhibitor . Arginase is involved in the urea cycle and amino acid metabolism, and its inhibition can lead to increased levels of arginine, which is critical for nitric oxide synthesis and other metabolic pathways. The presence of the methylsulfonimidoyl group enhances the compound's binding affinity to target enzymes, thereby increasing its bioactivity.

Biological Activities

The compound has been studied for several biological activities:

  • Enzyme Inhibition : It has been shown to effectively inhibit arginase, which plays a role in various metabolic processes.
  • Potential Therapeutic Applications : Due to its ability to modulate metabolic pathways, it may have implications in treating conditions related to arginine metabolism, such as cardiovascular diseases.
  • Interaction with Other Enzymes : Preliminary studies suggest that it may also interact with other enzymes involved in amino acid metabolism, although further research is needed to elucidate these interactions fully.

Table 1: Comparison of Similar Compounds

Compound NameCAS NumberSimilarity ScoreUnique Features
N-Boc-(2-Aminoethyl)-N-methylamine121492-06-61.00Contains a Boc protecting group instead of a methylsulfonimidoyl group.
tert-Butyl (2-hydroxyethyl)(methyl)carbamate57561-39-40.90Hydroxyethyl group alters solubility properties.
tert-Butyl (2-(methylamino)ethyl)carbamate122734-32-10.90Lacks the sulfamoyl group, potentially affecting bioactivity.
tert-Butyl (2-(methylsulfamoyl)carbamate125987-94-20.93Similar structure but without the ethyl chain, affecting pharmacokinetics.

This table highlights how this compound stands out due to its unique combination of functional groups that enhance its biological activity and potential applications.

Case Studies

  • Enzyme Interaction Studies : Research utilizing techniques such as X-ray crystallography has demonstrated that this compound can effectively bind to arginase, inhibiting its activity and leading to increased arginine levels in vitro .
  • Pharmacological Applications : In studies evaluating the therapeutic potential of this compound, it was found that administration led to improved outcomes in models of cardiovascular disease by enhancing nitric oxide production through arginine availability.
  • Synthesis and Modifications : Various synthetic routes have been explored for this compound, including microwave-assisted synthesis which improves yield and reduces reaction times. These modifications are crucial for optimizing the compound's pharmacokinetic properties.

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